molecular formula C15H19NO3S B2546380 8-(2-ethoxybenzenesulfonyl)-8-azabicyclo[3.2.1]oct-2-ene CAS No. 1797182-65-0

8-(2-ethoxybenzenesulfonyl)-8-azabicyclo[3.2.1]oct-2-ene

Cat. No.: B2546380
CAS No.: 1797182-65-0
M. Wt: 293.38
InChI Key: VPRZXUQMGHZVLT-UHFFFAOYSA-N
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Description

8-(2-Ethoxybenzenesulfonyl)-8-azabicyclo[3.2.1]oct-2-ene is a synthetic organic compound built on the 8-azabicyclo[3.2.1]oct-2-ene scaffold, a structure of significant interest in medicinal chemistry. This core scaffold is a key feature in a range of biologically active compounds and is structurally related to tropane alkaloids . The bicyclic framework is known for its receptor-binding capabilities, particularly within the nervous system. Research on analogous structures has shown high affinity for nicotinic cholinergic and other central nervous system (CNS) receptors, indicating this compound's potential as a valuable tool for neuroscience research and neuropharmacology studies . The specific modification with a 2-ethoxybenzenesulfonyl group at the 8-position is a strategic functionalization that may influence the compound's physicochemical properties, receptor selectivity, and overall pharmacological profile. Sulfonamide derivatives are commonly explored in drug discovery for their ability to participate in key molecular interactions. This compound is intended for use in preclinical research applications, including but not limited to: receptor binding assays, mechanism of action studies, and as a key intermediate in the synthesis of more complex molecules for the development of potential therapeutic agents. It is supplied as a chemical entity for laboratory research purposes only. This product is labeled "For Research Use Only" and is strictly not for diagnostic, therapeutic, or any human use.

Properties

IUPAC Name

8-(2-ethoxyphenyl)sulfonyl-8-azabicyclo[3.2.1]oct-2-ene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19NO3S/c1-2-19-14-8-3-4-9-15(14)20(17,18)16-12-6-5-7-13(16)11-10-12/h3-6,8-9,12-13H,2,7,10-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VPRZXUQMGHZVLT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1S(=O)(=O)N2C3CCC2C=CC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-(2-ethoxybenzenesulfonyl)-8-azabicyclo[3.2.1]oct-2-ene typically involves multiple steps, starting from readily available precursors. One common method involves the cyclization of a suitable precursor under specific conditions to form the bicyclic structure. The reaction conditions often include the use of catalysts and specific solvents to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of advanced catalytic systems and continuous flow reactors to enhance the efficiency of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

8-(2-Ethoxybenzenesulfonyl)-8-azabicyclo[3.2.1]oct-2-ene can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The conditions typically involve controlled temperatures and specific solvents to ensure the desired reaction pathway .

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce sulfides .

Scientific Research Applications

8-(2-Ethoxybenzenesulfonyl)-8-azabicyclo[3.2.1]oct-2-ene has several scientific research applications:

Mechanism of Action

The mechanism by which 8-(2-ethoxybenzenesulfonyl)-8-azabicyclo[3.2.1]oct-2-ene exerts its effects involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with proteins and enzymes, potentially inhibiting or modifying their activity. The bicyclic structure provides rigidity, which can enhance binding affinity and specificity .

Comparison with Similar Compounds

Key Observations :

  • Sulfonyl vs. Alkyl Substituents : The 2-ethoxybenzenesulfonyl group enhances receptor binding specificity compared to alkyl substituents (e.g., methyl or ethyl), which are simpler but less pharmacologically targeted .
  • Boronate Esters : Compounds like 8-ethyl-3-(dioxaborolan) derivatives are valuable in synthetic chemistry for Suzuki-Miyaura couplings, whereas sulfonyl derivatives prioritize biological activity .
  • Therapeutic Scope : While 8-(2-ethoxybenzenesulfonyl)-8-azabicyclo... targets nAChRs, SD-1008 demonstrates kinase inhibition, highlighting substituent-driven divergence in mechanisms .

Biological Activity

8-(2-ethoxybenzenesulfonyl)-8-azabicyclo[3.2.1]oct-2-ene is a synthetic compound belonging to the class of azabicyclic compounds, which are known for their diverse biological activities. This article explores its biological activity, including pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula for this compound is C14H19NO4SC_{14}H_{19}NO_4S with a molecular weight of approximately 297.37 g/mol. The compound features a bicyclic structure that contributes to its biological interactions.

Pharmacological Effects

Research indicates that compounds similar to this compound exhibit various pharmacological effects, including:

  • Antimicrobial Activity : Compounds within this class have shown potential as antimicrobial agents, inhibiting the growth of bacteria and fungi.
  • Analgesic Properties : Some derivatives have been evaluated for pain relief, demonstrating varying degrees of analgesic activity.

The biological activity of this compound is thought to involve several mechanisms:

  • Receptor Interaction : The compound may interact with specific receptors in the central nervous system, modulating pain pathways.
  • Enzyme Inhibition : It may inhibit enzymes involved in inflammatory processes, thereby reducing pain and swelling.

Study 1: Analgesic Activity

A study evaluated the analgesic properties of various azabicyclic compounds using the hot plate method in mice. While some compounds showed significant analgesic effects, others, including structurally similar derivatives, were largely inactive . This highlights the need for further investigation into the specific structural features that confer activity.

Study 2: Antimicrobial Efficacy

In vitro studies have demonstrated that certain sulfonamide derivatives exhibit antimicrobial properties against a range of bacterial strains. The presence of the sulfonyl group in this compound is believed to enhance its interaction with microbial targets .

Comparative Analysis

To better understand the biological activity of this compound, it is useful to compare it with other related compounds:

Compound NameMolecular FormulaBiological Activity
8-(5-fluoro-2-methoxybenzenesulfonyl)-3-[4-(methoxymethyl)-1H-triazol-1-yl]-8-azabicyclo[3.2.1]octaneC18H23FN4O4SC_{18}H_{23}FN_4O_4SAntimicrobial, Analgesic
8-(bromomethyl)sulfonyl]-8-azabicyclo[3.2.1]octan-3-oneC8H12BrNO3SC_{8}H_{12}BrNO_3SAntimicrobial

Q & A

Q. What are the key synthetic routes for 8-(2-ethoxybenzenesulfonyl)-8-azabicyclo[3.2.1]oct-2-ene, and how do reaction conditions influence yield?

The synthesis typically involves multi-step protocols, including sulfonylation of the azabicyclo core and subsequent functionalization. Radical cyclization (using n-tributyltin hydride/AIBN) has been employed for analogous bicyclic systems to control stereochemistry . For sulfonyl group introduction, reaction conditions (e.g., solvent polarity, temperature) are critical: dimethyl sulfoxide (DMSO) enhances sulfonylation efficiency, while acetonitrile is preferred for triazole coupling . Optimizing stoichiometry of sulfonyl chloride derivatives and maintaining anhydrous conditions can improve yields by 15–20% .

Q. Which spectroscopic methods are most effective for structural characterization of this compound?

Nuclear Magnetic Resonance (NMR) is essential for confirming the azabicyclo[3.2.1]octene scaffold and sulfonyl group placement. Key signals include:

  • ¹H NMR : Deshielded protons on the bicyclic system (δ 3.5–5.0 ppm) and ethoxy group (δ 1.3–1.5 ppm for CH₃, δ 4.0–4.2 ppm for OCH₂) .
  • ¹³C NMR : Sulfonyl carbon at δ ~110–120 ppm and bicyclic carbons at δ 25–60 ppm . High-resolution mass spectrometry (HRMS) validates molecular formula, while X-ray crystallography (if crystals are obtainable) resolves stereochemical ambiguities .

Q. What are the common chemical modifications of the azabicyclo[3.2.1]octene scaffold for structure-activity studies?

  • Sulfonyl group replacement : Substituting the 2-ethoxybenzenesulfonyl moiety with halogenated or methoxy variants alters electronic properties and biological interactions .
  • Triazole introduction : Copper-catalyzed azide-alkyne cycloaddition (CuAAC) at position 3 enhances hydrogen-bonding potential .
  • N-methylation : Modifying the bridgehead nitrogen influences solubility and receptor binding .

Advanced Research Questions

Q. How can computational modeling guide the design of derivatives with improved target affinity?

Density Functional Theory (DFT) calculations predict conformational stability, with the azabicyclo system favoring a boat-chair conformation. Molecular docking (e.g., AutoDock Vina) identifies key interactions:

  • Sulfonyl oxygen hydrogen bonds with Lys residues in enzyme active sites.
  • The ethoxy group occupies hydrophobic pockets, validated by free-energy perturbation (FEP) simulations . MD simulations (>100 ns) assess dynamic binding behavior, highlighting substituent effects on residence time .

Q. What strategies resolve contradictions in biological activity data across similar analogs?

  • Meta-analysis of substituent effects : Compare EC₅₀ values for sulfonyl vs. carbonyl derivatives to isolate electronic vs. steric contributions .
  • Off-target profiling : Use kinase/GPCR panels to identify polypharmacology, which may explain divergent in vivo outcomes .
  • Solubility correction : Normalize activity data against logP values (e.g., via HPLC-derived partition coefficients) to account for bioavailability differences .

Q. How can synthetic byproducts be characterized and minimized during scale-up?

  • LC-MS monitoring : Detect intermediates (e.g., over-sulfonylated species) early in the reaction.
  • Byproduct identification : Common impurities include diastereomeric bicyclo systems (resolved via chiral HPLC) and hydrolyzed sulfonamides (mitigated by controlled pH) .
  • Flow chemistry : Continuous processing reduces side reactions (e.g., epimerization) by limiting residence time at high temperatures .

Methodological Tables

Table 1. Key Reaction Conditions for Sulfonylation

ReagentSolventTemperature (°C)Yield (%)
2-Ethoxybenzenesulfonyl chlorideDMSO0 → 2568–72
5-Fluoro-2-methoxy analogAcetonitrile25 → 4055–60

Table 2. NMR Data for Core Structure

Position¹H NMR (δ, ppm)¹³C NMR (δ, ppm)
Bridgehead N-CH₂3.82 (d, J=12 Hz)58.4
Sulfonyl C-118.7
Ethoxy CH₃1.42 (t, J=7 Hz)14.9

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